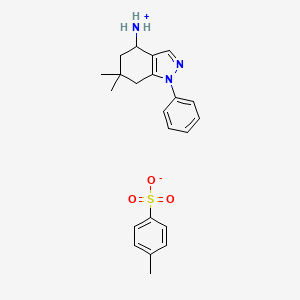
3-(4-Dimethylaminophenyl)-6,6-dimethyl-4-oxo-2-phenyl-4,5,6,7-tetrahydroindazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Dimethylaminophenyl)-6,6-dimethyl-4-oxo-2-phenyl-4,5,6,7-tetrahydroindazole is an organic compound that belongs to the class of indazole derivatives This compound is characterized by its complex structure, which includes a dimethylaminophenyl group, a phenyl group, and a tetrahydroindazole core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Dimethylaminophenyl)-6,6-dimethyl-4-oxo-2-phenyl-4,5,6,7-tetrahydroindazole typically involves multi-step organic reactions. One common method involves the condensation of 4-dimethylaminobenzaldehyde with a suitable hydrazine derivative, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Key considerations include the selection of raw materials, reaction scalability, and waste management. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Dimethylaminophenyl)-6,6-dimethyl-4-oxo-2-phenyl-4,5,6,7-tetrahydroindazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound, potentially altering its chemical properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce different alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Wissenschaftliche Forschungsanwendungen
3-(4-Dimethylaminophenyl)-6,6-dimethyl-4-oxo-2-phenyl-4,5,6,7-tetrahydroindazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(4-Dimethylaminophenyl)-6,6-dimethyl-4-oxo-2-phenyl-4,5,6,7-tetrahydroindazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Dimethylaminophenyl derivatives: Compounds with similar structural motifs, such as 4-dimethylaminophenyl chalcones and related indazole derivatives.
Indazole derivatives: Other indazole-based compounds with varying substituents and functional groups.
Uniqueness
3-(4-Dimethylaminophenyl)-6,6-dimethyl-4-oxo-2-phenyl-4,5,6,7-tetrahydroindazole is unique due to its specific combination of functional groups and structural features
Eigenschaften
IUPAC Name |
3-[4-(dimethylamino)phenyl]-6,6-dimethyl-2-phenyl-5,7-dihydroindazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O/c1-23(2)14-19-21(20(27)15-23)22(16-10-12-17(13-11-16)25(3)4)26(24-19)18-8-6-5-7-9-18/h5-13H,14-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYEMLYGBTYHKKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=NN(C(=C2C(=O)C1)C3=CC=C(C=C3)N(C)C)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(4-bromo-2-methylanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B8142425.png)
![2-(3,5-Dimethylpyrazol-1-yl)chromeno[4,3-d]pyrimidin-5-one](/img/structure/B8142427.png)
![2-[1-(4-methylanilino)ethylidene]indene-1,3-dione](/img/structure/B8142433.png)

![N-[(E)-(7-bromo-3,6,6-trimethyl-4-oxo-1-phenyl-7H-indazol-5-ylidene)amino]-4-methylbenzenesulfonamide](/img/structure/B8142451.png)



![Ethyl 4-oxochromeno[4,3-c]pyrazole-2-carboxylate](/img/structure/B8142477.png)
![14-Chloro-11-ethoxy-8-oxa-12,18-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,13,15,17-heptaen-9-one](/img/structure/B8142486.png)
![N,N-dimethyl-4-[(E)-(8-methyl-6-phenyl-4,5-dihydropyrazolo[4,3-e][1,3]benzothiazol-2-yl)iminomethyl]aniline](/img/structure/B8142488.png)
![5-diazo-3-[4-(dimethylamino)phenyl]-6,6-dimethyl-2-phenyl-7H-indazol-4-one](/img/structure/B8142493.png)
![7-Bromo-3-[4-(dimethylamino)phenyl]-6,6-dimethyl-2-phenyl-5,7-dihydroindazol-4-one](/img/structure/B8142499.png)
![[3-[4-(dimethylamino)phenyl]-6,6-dimethyl-4-oxo-2-phenyl-7H-indazol-5-ylidene]-(4-methylphenyl)sulfonyliminoazanium](/img/structure/B8142511.png)
